Dimethyl gamboginate

Description

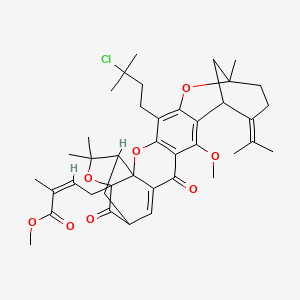

Dimethyl gamboginate (DMG) is a synthetic ester derivative of gambogic acid, a natural xanthonoid isolated from Garcinia species. Structurally, DMG features a caged xanthone core modified with two methyl ester groups, which enhance its stability and bioavailability compared to its parent compound . DMG is primarily studied for its anticancer properties, leveraging its ability to inhibit key signaling pathways such as PI3K/AKT and induce apoptosis in tumor cells. Its synthesis typically involves methylation of gambogic acid using dimethyl sulfate or methyl halides under controlled conditions .

Properties

Molecular Formula |

C40H49ClO8 |

|---|---|

Molecular Weight |

693.3 g/mol |

IUPAC Name |

methyl (Z)-4-[5-(3-chloro-3-methylbutyl)-14-methoxy-8,23,23-trimethyl-16,20-dioxo-11-propan-2-ylidene-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoate |

InChI |

InChI=1S/C40H49ClO8/c1-20(2)23-13-15-38(8)19-25(23)28-31(47-38)24(12-14-36(4,5)41)32-29(33(28)45-9)30(42)26-17-22-18-27-37(6,7)49-39(34(22)43,40(26,27)48-32)16-11-21(3)35(44)46-10/h11,17,22,25,27H,12-16,18-19H2,1-10H3/b21-11- |

InChI Key |

HNUNXJBYZLFJED-NHDPSOOVSA-N |

Isomeric SMILES |

CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)C/C=C(/C)\C(=O)OC)OC)C)C |

Canonical SMILES |

CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)CC=C(C)C(=O)OC)OC)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

DMG belongs to a broader class of methylated esters with diverse biological activities. Below is a comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Biological Activity | Applications |

|---|---|---|---|---|

| Dimethyl Gamboginate | Caged xanthone | Two methyl esters, ketone | Anticancer, apoptosis induction | Oncology research |

| Dimethyl Succinate | Linear dicarboxylate | Two methyl esters | Moderate bioactivity | Organic synthesis |

| Dimethyl Fumarate | Unsaturated dicarboxylate | Two methyl esters, alkene | Immunomodulation | Multiple sclerosis therapy |

| Dimethyl Tetramethylsuccinate | Branched dicarboxylate | Four methyl groups | High lipophilicity | Polymer intermediates |

| Dimethyl Azelate | Linear C9 dicarboxylate | Two methyl esters | Solvent, plasticizer | Biodegradable polymers |

Key Findings from Comparative Studies

- Lipophilicity : The branched methyl groups in dimethyl tetramethylsuccinate enhance lipophilicity, a trait shared with DMG, which improves membrane permeability .

- Therapeutic Specificity : Unlike dimethyl fumarate, which broadly modulates immune responses, DMG selectively targets cancer cell pathways, reducing off-target effects .

Mechanistic Differences

- DMG’s apoptosis induction is linked to mitochondrial membrane disruption, a mechanism absent in simpler esters like dimethyl malonate .

- Cyclic esters (e.g., dimethyl cyclopentane-1,3-dicarboxylate) exhibit higher metabolic stability than DMG but lack its tumor-specific targeting .

Unique Advantages of this compound

- Structural Complexity: The caged xanthone backbone allows DMG to engage in multi-target interactions, unlike linear or monocyclic esters .

- Synergistic Potential: DMG’s methyl esters facilitate combination therapies with chemotherapeutics like cisplatin, enhancing efficacy while minimizing resistance .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.